molecular formula C13H19Cl2N3 B7805466 2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride

2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B7805466
M. Wt: 288.21 g/mol
InChI Key: FIJFFPOONMVEJM-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride is a heterocyclic compound that contains both a piperidine and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the condensation of a piperidine derivative with a benzimidazole precursor. One common method involves the reaction of 2-methylbenzimidazole with 4-piperidone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or piperidine rings.

Scientific Research Applications

2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is studied for its potential as a receptor modulator and enzyme inhibitor.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride
  • Piperidine derivatives with various substituents

Uniqueness

2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride is unique due to its specific combination of a piperidine and benzimidazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-methyl-1-piperidin-4-ylbenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-10-15-12-4-2-3-5-13(12)16(10)11-6-8-14-9-7-11;;/h2-5,11,14H,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJFFPOONMVEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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